molecular formula C8H14N4OS B14500192 4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione CAS No. 64633-56-3

4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B14500192
CAS No.: 64633-56-3
M. Wt: 214.29 g/mol
InChI Key: PZEZHEVWZNTIDG-UHFFFAOYSA-N
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Description

4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that contains both morpholine and triazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The presence of the morpholine ring imparts unique chemical and biological properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of morpholine derivatives with triazole precursors. One common method includes the reaction of 2-(morpholin-4-yl)ethylamine with 4,5-dihydro-3H-1,2,4-triazole-3-thione under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various reduced derivatives. Substitution reactions can result in a wide range of functionalized compounds, depending on the nucleophile employed .

Scientific Research Applications

4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and regulation . By inhibiting these enzymes, the compound can modulate various cellular processes, including proliferation, differentiation, and apoptosis. This makes it a valuable candidate for the development of anti-cancer and anti-inflammatory drugs .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[2-(Morpholin-4-yl)ethyl]-4,5-dihydro-3H-1,2,4-triazole-3-thione include:

Uniqueness

The uniqueness of this compound lies in its combination of morpholine and triazole moieties, which impart distinct chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. The compound’s ability to undergo diverse chemical reactions and its potential as a therapeutic agent further highlight its significance in scientific research and development .

Properties

CAS No.

64633-56-3

Molecular Formula

C8H14N4OS

Molecular Weight

214.29 g/mol

IUPAC Name

4-(2-morpholin-4-ylethyl)-3H-1,2,4-triazole-5-thione

InChI

InChI=1S/C8H14N4OS/c14-8-10-9-7-12(8)2-1-11-3-5-13-6-4-11/h1-7H2

InChI Key

PZEZHEVWZNTIDG-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCN2CN=NC2=S

Origin of Product

United States

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